Tricosanoic acid, aluminium salt

Description

Contextualization of Metal Soaps as Functional Materials

Metal soaps, the salts of fatty acids, are a versatile class of compounds with a long history of application and a burgeoning future in advanced materials. researchgate.net These compounds, formed by the reaction of a fatty acid with a metal cation, exhibit a wide range of physicochemical properties that are tunable based on the nature of both the metal ion and the fatty acid chain. researchgate.netnih.gov Historically, metal soaps have been utilized as driers in paints and varnishes, waterproofing agents for textiles, and components in lubricants and greases. sci-hub.st In more contemporary applications, their utility has expanded to roles in catalysis, polymer stabilization, and as precursors for the synthesis of metal oxide nanoparticles. rsc.org The self-assembly of metal soaps into various ordered structures, such as lamellar or micellar arrangements, in different solvents is a key characteristic that underpins their functionality. royalsocietypublishing.org This ability to form organized aggregates makes them valuable in applications requiring controlled chemical environments or specific morphological characteristics. royalsocietypublishing.org

Overview of Scholarly Perspectives on Aluminum Carboxylates

Aluminum carboxylates represent a significant subgroup of metal soaps, distinguished by the trivalent nature of the aluminum ion. Scholarly research into aluminum carboxylates has revealed a rich and complex chemistry. kuleuven.beresearchgate.net The coordination of the carboxylate groups to the aluminum center can occur in several ways, including monodentate, bidentate, and bridging modes, leading to the formation of a variety of molecular and polymeric structures. rsc.org This structural diversity is a key area of investigation, as it directly influences the material's properties, such as solubility, thermal stability, and rheological behavior. royalsocietypublishing.orgroyalsocietypublishing.org

Researchers have explored various synthetic routes to aluminum carboxylates, including reactions of aluminum alkoxides with carboxylic acids and metathesis reactions between an alkali metal soap and an aluminum salt. royalsocietypublishing.orgroyalsocietypublishing.org The choice of synthetic method and reaction conditions can significantly impact the final product's composition and structure, for instance, yielding di- or tri-carboxylates. royalsocietypublishing.org A significant portion of the research focuses on their role as precursors to alumina (B75360) (aluminum oxide), a critical ceramic material. The thermal decomposition of aluminum carboxylates provides a route to high-purity alumina with controlled morphology. researchgate.net

Significance of Long-Chain Fatty Acid Salts in Contemporary Chemical Research

The significance of long-chain fatty acid salts in modern chemical research lies in the profound influence of the alkyl chain length on the material's properties. As the length of the hydrocarbon chain increases, the van der Waals interactions between adjacent chains become more pronounced, leading to changes in melting point, solubility, and self-assembly behavior. This "chain length effect" allows for the fine-tuning of material properties for specific applications.

In the context of metal soaps, the long alkyl chains impart a significant hydrophobic character to the molecule, influencing its interaction with nonpolar solvents and polymer matrices. This is particularly relevant in applications such as lubrication, where the long chains contribute to the formation of effective boundary lubrication films. Furthermore, the study of long-chain fatty acid salts contributes to a fundamental understanding of crystallization processes and the formation of ordered molecular assemblies. nih.gov The use of multivalent metal salts, including aluminum, as catalysts in reactions involving long-chain fatty acids, such as amidation and esterification, is also an active area of research. researchgate.netorganic-chemistry.org

Research Scope and Focus on Tricosanoic Acid, Aluminium Salt

This article will now narrow its focus to a specific, yet illustrative, member of the long-chain aluminum carboxylate family: this compound. Tricosanoic acid is a saturated fatty acid with a 23-carbon backbone. Its aluminum salt is a prime example of a long-chain fatty acid metal salt, and an in-depth look at its known characteristics will serve to highlight the principles discussed in the preceding sections. The subsequent sections will delve into the available data on the synthesis, and physical and chemical properties of this particular compound, drawing from the broader understanding of aluminum carboxylates and long-chain fatty acid salts.

Properties of this compound

While specific research dedicated solely to this compound is limited, its properties can be inferred from the general characteristics of long-chain aluminum carboxylates.

Interactive Data Table: General Properties of Long-Chain Aluminum Soaps

| Property | Description | Relevance to this compound |

| Physical State | Typically white, waxy solids at room temperature. | Expected to be a white, waxy solid. |

| Solubility | Generally insoluble in water and polar solvents. Soluble in nonpolar organic solvents like benzene (B151609), especially upon heating. royalsocietypublishing.org | Likely insoluble in water, with some solubility in hot, nonpolar organic solvents. |

| Melting Point | Increases with the chain length of the fatty acid. | Expected to have a relatively high melting point compared to shorter-chain aluminum carboxylates. |

| Structure | Can exist as mono-, di-, or tri-substituted aluminum salts. Often forms polymeric structures with bridging carboxylate groups. royalsocietypublishing.orgrsc.org | Can theoretically exist as aluminum di- and tri-tricosanoate. The long chains would likely favor ordered, lamellar structures in the solid state. |

| Thermal Stability | Decomposes upon heating to form alumina. | Will undergo thermal decomposition at elevated temperatures, yielding aluminum oxide. |

Synthesis of this compound

A common and effective method for the synthesis of aluminum soaps is the reaction between an aluminum alkoxide and the corresponding fatty acid in an organic solvent. royalsocietypublishing.orgroyalsocietypublishing.org Another established route is through a precipitation reaction (metathesis) involving an aqueous solution of an alkali metal soap and an aluminum salt. royalsocietypublishing.orgroyalsocietypublishing.org

Interactive Data Table: Potential Synthetic Routes for this compound

| Synthetic Route | Reactants | General Conditions | Product |

| Alkoxide Route | Aluminum isopropoxide, Tricosanoic Acid | Reflux in a nonpolar solvent like benzene or toluene. royalsocietypublishing.org | Aluminum Tricosanoate (B1255869) |

| Precipitation Route | Sodium Tricosanoate, Aluminum Chloride | Aqueous solution, precipitation of the aluminum soap. royalsocietypublishing.org | Aluminum Tricosanoate |

Properties

CAS No. |

94087-10-2 |

|---|---|

Molecular Formula |

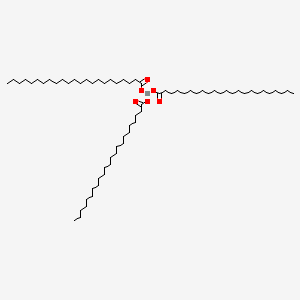

C69H135AlO6 |

Molecular Weight |

1087.8 g/mol |

IUPAC Name |

aluminum;tricosanoate |

InChI |

InChI=1S/3C23H46O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25;/h3*2-22H2,1H3,(H,24,25);/q;;;+3/p-3 |

InChI Key |

ILIAZMJLPLGDDT-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |

Related CAS |

2433-96-7 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies for Tricosanoic Acid, Aluminium Salt: Mechanistic Insights and Advanced Approaches

Direct Synthesis Routes from Tricosanoic Acid and Aluminum Precursors

The direct synthesis of tricosanoic acid, aluminium salt typically involves the reaction of tricosanoic acid with a suitable aluminum-containing precursor. The choice of the aluminum source significantly influences the reaction conditions, product purity, and the nature of the final aluminum carboxylate (mono-, di-, or tri-substituted soap).

Reaction Pathways with Aluminum Hydroxides and Oxides

Theoretically, aluminum hydroxide (B78521) can react directly with fatty acids like tricosanoic acid to form aluminum soaps. google.com This method, however, is not widely used in commercial applications because the reaction is often slow and may not proceed to completion, even at elevated temperatures. google.com The reaction between aluminum hydroxide and a carboxylic acid is an acid-base neutralization reaction. quora.combrainly.com For instance, the reaction with sulfuric acid proceeds as follows: 2Al(OH)₃ + 3H₂SO₄ → Al₂(SO₄)₃ + 6H₂O. quora.compearson.com A similar principle applies to the reaction with tricosanoic acid.

Carboxylic acids can also react with aluminum oxides. rsc.orgcopernicus.org Studies on the interaction of various carboxylic acids with alumina (B75360) (Al₂O₃) have shown that the acid chemisorbs to the oxide surface, forming carboxylate functionalities. researchgate.net This process involves the deprotonation of the carboxylic acid by surface hydroxyl groups, leading to the formation of adsorbed water and surface carboxylate species. copernicus.orgresearchgate.net The reaction is essentially a topotactic process where the carboxylate acts as a bridging ligand. rsc.org

Utilization of Aluminum Alkoxides and Other Metal Salts

A more common and efficient method for preparing aluminum soaps involves the use of aluminum alkoxides, such as aluminum isopropoxide. cdnsciencepub.com This route offers better control over the stoichiometry of the final product. The reaction between an aluminum alkoxide and a carboxylic acid, like tricosanoic acid, is typically carried out in an organic solvent. researchgate.netgoogle.com For example, Mehrotra and Pande successfully synthesized aluminum trisoaps by reacting aluminum isopropoxide with fatty acids in benzene (B151609), with the resulting isopropanol (B130326) removed via azeotropic distillation. cdnsciencepub.com The reaction of aluminum alkoxides with carboxylic acids and water can also produce aluminum oxide carboxylate polymers. google.com

Another prevalent method is the metathetic reaction between a soluble salt of the fatty acid (like sodium or potassium tricosanoate) and a soluble aluminum salt, such as aluminum chloride or aluminum sulfate (B86663). google.comresearchgate.netaip.org This precipitation method is widely used commercially. google.com In this process, an aqueous solution of the alkali metal soap is treated with a solution of the aluminum salt, leading to the precipitation of the insoluble aluminum soap. google.comaip.org

The following table summarizes the key aluminum precursors and their corresponding reaction types for the synthesis of aluminum tricosanoate (B1255869).

| Aluminum Precursor | Reaction Type | General Equation (with Tricosanoic Acid, C₂₂H₄₅COOH) |

| Aluminum Hydroxide | Neutralization | Al(OH)₃ + 3C₂₂H₄₅COOH → Al(C₂₂H₄₅COO)₃ + 3H₂O |

| Aluminum Oxide | Surface Reaction | Al₂O₃ + 6C₂₂H₄₅COOH → 2Al(C₂₂H₄₅COO)₃ + 3H₂O |

| Aluminum Alkoxide | Alcoholysis | Al(OR)₃ + 3C₂₂H₄₅COOH → Al(C₂₂H₄₅COO)₃ + 3ROH |

| Aluminum Chloride | Metathesis | 3C₂₂H₄₅COONa + AlCl₃ → Al(C₂₂H₄₅COO)₃ + 3NaCl |

This table provides generalized, non-interactive representations of the reactions.

Stoichiometric Control and Purity Considerations in Synthesis

Achieving the desired stoichiometry (mono-, di-, or tri-tricosanoate) is a critical aspect of the synthesis. The existence and preparation of mono-, di-, and tri-aluminum soaps have been a topic of scientific debate. acs.org While commercial products are often labeled as "tri-soaps," detailed analysis frequently reveals them to be di-soaps with adsorbed fatty acid. acs.org The reaction between a weak acid (tricosanoic acid) and a weak base (aluminum hydroxide) can lead to unstable salts and mixtures. researchgate.net

Stoichiometric control is more readily achieved when using aluminum alkoxides, where the molar ratio of the reactants can be precisely controlled. cdnsciencepub.com In precipitation methods, the pH of the reaction medium plays a crucial role in determining the composition of the product, which can be a mixture of aluminum hydroxy disoap, aluminum dihydroxy monosoap, free fatty acid, and aluminum hydroxide. cdnsciencepub.com

Purity of the final product is another significant concern. In precipitation methods, the aluminum soap precipitate can be contaminated with unreacted starting materials and by-product salts, such as sodium sulfate or sodium acetate, which are detrimental to the performance of the final product, like greases. google.com Washing the precipitate is necessary to remove these soluble impurities. google.com In the synthesis of high-purity alumina from aluminum alkoxides, the purity of the precursor is paramount, as impurities like iron and silicon can be carried over to the final product. mdpi.com

In-situ Formation Mechanisms in Complex Reaction Systems

In certain applications, this compound can be formed in-situ within a complex reaction mixture. This approach is particularly relevant in the synthesis of certain types of polymers and composite materials. For instance, an organometallic compound can be combined with a stoichiometric excess of a carboxylic acid and heated. google.com The thermal decomposition of the organometallic compound liberates metal cations that then react with the carboxylate anions present in the mixture to form the metal carboxylate in-situ. google.com This method can eliminate the need for separate synthesis and purification steps. google.com

Another example of in-situ formation can be observed in the context of alumoxane synthesis. Alumoxanes, which have a boehmite-like core, can be synthesized by reacting boehmite (AlOOH) with carboxylic acids. This reaction proceeds via the formation of small molecular species that are subsequently hydrolyzed to form the alumoxanes. This demonstrates the reactive nature of aluminum oxyhydroxides with carboxylic acids in a complex system.

Green Chemistry Principles in the Synthesis of Metal Carboxylates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of metal carboxylates, including aluminum tricosanoate.

Key aspects of green chemistry in this context include:

Use of Renewable Feedstocks : The seventh principle of green chemistry encourages the use of renewable raw materials. acs.org Tricosanoic acid itself can be derived from plant sources. nih.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. snu.ac.kr Reactions like the direct addition of tricosanoic acid to aluminum hydroxide have a high atom economy in theory.

Safer Solvents and Auxiliaries : The use of hazardous organic solvents like benzene should be avoided. cdnsciencepub.com Green chemistry promotes the use of safer solvents or, ideally, solvent-free reaction conditions. snu.ac.kr Water-based synthesis routes, such as the precipitation method, are generally preferred from an environmental standpoint, although they present challenges in terms of product purity. google.com

Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. snu.ac.kr The direct reaction of aluminum hydroxide with fatty acids is often slow at room temperature, necessitating heating. google.com Catalytic routes can help to lower the energy requirements. acs.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents. acs.org The development of catalysts that can facilitate the direct reaction of aluminum precursors with tricosanoic acid under mild conditions is an active area of research.

Recent green synthesis approaches for metal complexes have explored the use of natural extracts, such as those from tea, which contain polyphenols and carboxylic acid groups that can act as reducing and capping agents in the formation of metal nanoparticles and complexes. nih.govrsc.org While not directly demonstrated for aluminum tricosanoate, these innovative methods highlight the potential for developing more environmentally benign synthetic pathways for metal carboxylates.

Advanced Structural Elucidation and Spectroscopic Characterization of Tricosanoic Acid, Aluminium Salt

Investigation of Molecular and Supramolecular Architectures

Aluminium, a hard metal ion, typically exhibits a preference for coordination with hard oxygen donor ligands, such as the carboxylate groups of tricosanoic acid. nih.gov In aluminium carboxylates, the aluminium ion is generally found in a +3 oxidation state. The coordination number and geometry around the aluminium center can vary, leading to different structural motifs.

The precise coordination environment is influenced by factors such as the method of synthesis, the presence of water or other coordinating solvents, and the temperature. For example, the reaction of aluminium hydroxide (B78521) with carboxylic acids can lead to the formation of carboxylatoalumoxanes, which feature a boehmite-like core with bridging carboxylate substituents. researchgate.net

The long, saturated alkyl chains of the tricosanoate (B1255869) ligands are prone to significant van der Waals interactions, driving the aggregation and self-assembly of aluminium tricosanoate molecules. acs.org This self-assembly can result in the formation of various supramolecular structures, such as micelles, inverse micelles, or lamellar structures, depending on the surrounding medium.

In non-polar solvents, the polar aluminium-carboxylate head groups tend to aggregate, forming a core that is shielded by the lipophilic tricosanoate chains. In the solid state, these compounds often exhibit a high degree of order, with the alkyl chains packing in a crystalline or semi-crystalline manner. This organized packing is a key feature of metal soaps and influences their physical properties, such as melting point and solubility. tandfonline.comepa.govresearchgate.net The study of these aggregation phenomena is crucial for understanding the behavior of aluminium tricosanoate in applications like gelling agents for oils or as additives in coatings.

Spectroscopic Techniques for Coordination Environment Analysis

A suite of spectroscopic techniques is employed to probe the coordination environment of the aluminium ion and to confirm the structure of the tricosanoate ligand.

FTIR spectroscopy is a powerful tool for investigating the coordination of the carboxylate group to the aluminium ion. researchgate.net The vibrational frequencies of the carboxylate group (COO⁻) are particularly sensitive to its coordination mode. The key spectral region for this analysis is between 1700 and 1400 cm⁻¹. researchgate.netresearchgate.net

The free tricosanoic acid shows a characteristic C=O stretching vibration of the carboxylic acid group (COOH) at approximately 1700 cm⁻¹. Upon formation of the aluminium salt, this band disappears and is replaced by two new bands corresponding to the asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the carboxylate group. researchgate.netdtic.mil The separation between these two frequencies (Δν = νₐsym - νₛym) can provide insights into the coordination mode of the carboxylate ligand.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

| ν(C-H) | 2955 - 2850 | Asymmetric and symmetric stretching of CH₂ and CH₃ groups in the alkyl chain |

| νₐsym(COO⁻) | 1650 - 1550 | Asymmetric stretching of the carboxylate group |

| νₛym(COO⁻) | 1470 - 1380 | Symmetric stretching of the carboxylate group |

| δ(CH₂) | ~1465 | Scissoring vibration of the CH₂ groups |

This table presents typical FTIR data for aluminium carboxylates based on literature values for similar compounds. researchgate.netresearchgate.netresearchgate.net

Raman spectroscopy provides complementary information to FTIR, particularly for the non-polar bonds. researchgate.net It is especially useful for analyzing the vibrational modes of the long hydrocarbon chain of the tricosanoate ligand. The C-C stretching and CH₂ twisting and rocking modes in the "fingerprint" region of the Raman spectrum can provide information about the conformational order and packing of the alkyl chains. tandfonline.com

The coordination of the carboxylate group can also be observed in the Raman spectrum, though the signals may be weaker than in FTIR. The symmetric stretching of the carboxylate group often gives a strong Raman signal.

| Vibrational Mode | Typical Raman Shift Range (cm⁻¹) | Assignment |

| ν(C-H) | 2955 - 2850 | Asymmetric and symmetric stretching of CH₂ and CH₃ groups |

| ν(C-C) | 1130 - 1060 | Skeletal C-C stretching, sensitive to chain conformation |

| νₛym(COO⁻) | ~1440 | Symmetric stretching of the carboxylate group |

This table presents typical Raman data for metal soaps based on literature values for similar compounds. tandfonline.comresearchgate.net

NMR spectroscopy is a valuable technique for confirming the structure of both the organic ligand and for probing the environment of the aluminium nucleus.

¹H and ¹³C NMR are used to verify the structure of the tricosanoate ligand. In the ¹H NMR spectrum, the signals for the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the long alkyl chain would be expected in the upfield region. The ¹³C NMR spectrum of tricosanoic acid shows a characteristic signal for the carboxyl carbon around 180 ppm. chemicalbook.com Upon salt formation, this signal will shift, reflecting the change in the electronic environment of the carboxyl group.

²⁷Al NMR provides direct information about the coordination state of the aluminium ion. The chemical shift of the ²⁷Al signal is highly sensitive to the coordination number and the nature of the ligands surrounding the aluminium center. researchgate.net For instance, octahedrally coordinated aluminium (VI-coordinate) typically resonates around 0 ppm, while tetrahedrally coordinated aluminium (IV-coordinate) appears at lower field (more positive ppm values). The presence of multiple peaks in the ²⁷Al NMR spectrum would indicate the existence of different aluminium species in the sample. researchgate.net

| Nucleus | Typical Chemical Shift Range (ppm) | Assignment |

| ¹³C | 175 - 185 | Carboxylate carbon (COO⁻) |

| ¹³C | 10 - 40 | Alkyl chain carbons (CH₂ and CH₃) |

| ²⁷Al | 0 - 20 (for VI-coordinate) | Central Aluminium Ion |

| ²⁷Al | 60 - 80 (for IV-coordinate) | Central Aluminium Ion |

This table presents expected NMR data based on general principles and data for related compounds. chemicalbook.comresearchgate.net

X-ray Diffraction Studies for Crystalline and Amorphous Phase Analysis

X-ray diffraction (XRD) is a cornerstone technique for probing the atomic and molecular structure of crystalline materials. For aluminium soaps, XRD provides critical information on the arrangement of the aluminium carboxylate complexes and the packing of the long hydrocarbon chains.

Aluminium soaps can exist in various forms, including mono-, di-, and tri-soaps, and their PXRD patterns can range from highly crystalline to almost amorphous, depending on the preparation method. scispace.com For a crystalline sample of aluminium tricosanoate, the PXRD pattern is expected to exhibit a series of sharp peaks at low 2θ angles, which are characteristic of a lamellar structure. These peaks correspond to the long d-spacing of the bilayers formed by the interdigitated or non-interdigitated packing of the tricosanoate chains. The position of these peaks is directly related to the length of the carbon chain. cambridge.org

As the length of the fatty acid chain increases, the d-spacing increases, leading to a shift of the diffraction peaks to lower 2θ values. Therefore, the low-angle peaks for aluminium tricosanoate (C23) would be expected at slightly smaller angles compared to those of aluminium stearate (B1226849) (C18). cambridge.org At higher 2θ angles, broader peaks are typically observed, which are associated with the short-range order of the hydrocarbon chain packing within the lamellae. The presence of broad, diffuse halos in the PXRD pattern would indicate a significant amorphous component. researchgate.netkuleuven.be

Table 1: Expected Powder X-ray Diffraction (PXRD) Peak Characteristics for Aluminium Tricosanoate (by analogy with Aluminium Stearate)

| Feature | Expected Observation for Aluminium Tricosanoate |

| Low-Angle Reflections (small 2θ) | A series of sharp, intense peaks indicative of a long-range lamellar structure. The positions would be at slightly lower 2θ values compared to aluminium stearate due to the longer C23 chain. |

| High-Angle Reflections (larger 2θ) | Broader peaks corresponding to the sub-cell packing of the hydrocarbon chains. |

| Amorphous Content | A broad, diffuse background halo may be present, with its intensity depending on the crystallinity of the sample. |

Obtaining a definitive crystal structure through single-crystal X-ray diffraction is the gold standard for structural elucidation. However, growing single crystals of aluminium soaps, including aluminium tricosanoate, that are of sufficient size and quality for this technique is exceptionally challenging. scispace.com This difficulty arises from the polymeric nature and the tendency of these molecules to form complex, often poorly ordered, aggregated structures. To date, there are no reports in the scientific literature of a successful single-crystal X-ray diffraction analysis of tricosanoic acid, aluminium salt. The structural understanding of these compounds, therefore, relies heavily on data from PXRD and other analytical techniques. kuleuven.be

Microscopic Techniques for Morphological and Nanostructural Characterization

Microscopic techniques are vital for visualizing the morphology and aggregation behaviour of aluminium tricosanoate, from the nanoscale to the microscale.

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the nanoscale structures within a material. Studies on various aluminium soaps have revealed that their gelling and thickening properties are often due to the formation of a network of nano-sized structures. nih.gov For aluminium tricosanoate, TEM analysis is expected to show the formation of primary nanoparticles or micelles. These nanoparticles may then aggregate to form larger, more complex structures. Depending on the preparation and solvent system, these aggregates could appear as fractal-like networks or more ordered fibrous structures. scispace.comnih.gov The high resolution of TEM can also provide insights into the internal structure of these nano-aggregates, potentially revealing crystalline domains within an amorphous matrix.

Scanning Electron Microscopy (SEM) is used to examine the surface topography and the state of aggregation of the bulk material. For aluminium tricosanoate powder, SEM images would likely reveal particles with an irregular morphology. At higher magnifications, the surface of these particles might show a fine structure composed of smaller, aggregated units. In applications where aluminium tricosanoate is dispersed in a matrix, SEM can be used to study the distribution and morphology of the soap particles within that matrix, providing information on how it forms a network structure responsible for its rheological properties. mdpi.com

Table 2: Expected Morphological Features of Aluminium Tricosanoate from Microscopic Analysis

| Technique | Expected Observations |

| TEM | Formation of nano-sized primary particles or micelles. Aggregation of these nanoparticles into larger fractal or fibrous networks. |

| SEM | Irregularly shaped microparticles. Surface composed of smaller, aggregated nanoscale features. |

Thermal Analysis of Decomposition Pathways and Stability Mechanisms

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the thermal stability and decomposition pathways of aluminium tricosanoate.

The thermal decomposition of metal carboxylates is a complex process that can involve multiple steps, including melting, dehydration, and the breakdown of the organic and inorganic components. researchgate.netresearchgate.net For aluminium tricosanoate, the initial mass loss observed in a TGA thermogram would likely correspond to the release of any adsorbed or coordinated water molecules. labwrench.com

Following dehydration, the decomposition of the carboxylate itself is expected to occur at higher temperatures. This process often proceeds through the formation of intermediate products, such as ketones, before the final decomposition to aluminium oxide and volatile organic compounds. nih.gov The decomposition of long-chain fatty acid salts can be influenced by the metal cation and the atmosphere in which the analysis is conducted. researchgate.net

DSC analysis would reveal endothermic transitions corresponding to melting and phase transitions, as well as exothermic events associated with decomposition and oxidation of the organic components. researchgate.net The melting point of aluminium tricosanoate is expected to be relatively high, consistent with other long-chain metal soaps.

Table 3: Predicted Thermal Decomposition Stages of Aluminium Tricosanoate

| Temperature Range (approximate) | Event | Expected Mass Loss (TGA) / Enthalpy Change (DSC) |

| 100-200 °C | Dehydration (loss of adsorbed/coordinated water) | Small mass loss / Endothermic peak |

| 200-350 °C | Melting and initial decomposition of the carboxylate | Significant mass loss / Endothermic and/or exothermic peaks |

| >350 °C | Final decomposition to aluminium oxide and volatile products | Further mass loss / Exothermic peaks (in air) |

Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a substance as a function of temperature or time in a controlled atmosphere. This analysis provides valuable insights into the thermal stability and compositional properties of materials. eag.com For this compound, TGA would be employed to determine the kinetics of its decomposition, a critical parameter for predicting its behavior at elevated temperatures.

The decomposition process for aluminum salts of long-chain fatty acids typically occurs in multiple stages. Initially, a slight mass loss may be observed at lower temperatures, corresponding to the release of adsorbed or bound water. As the temperature increases, the primary decomposition of the organic carboxylate ligand occurs, leading to a significant mass loss. The final residue is typically an aluminum oxide. researchgate.net

The kinetic parameters of decomposition, such as activation energy (Ea) and the pre-exponential factor (A), can be calculated from TGA data obtained at different heating rates. These parameters are essential for understanding the reaction mechanism and predicting the material's lifetime under various thermal conditions.

Illustrative TGA Data for this compound

The following table illustrates the expected weight loss stages for this compound during TGA, based on the behavior of analogous long-chain aluminum carboxylates. The data is presented for different heating rates, which is a common practice for kinetic analysis.

| Temperature Range (°C) | Weight Loss (%) at 5 °C/min | Weight Loss (%) at 10 °C/min | Weight Loss (%) at 20 °C/min | Associated Process |

| 50 - 150 | ~ 1-2 | ~ 1-2 | ~ 1-2 | Loss of adsorbed water |

| 250 - 450 | ~ 80-90 | ~ 80-90 | ~ 80-90 | Decomposition of tricosanoate ligand |

| > 450 | - | - | - | Formation of stable aluminum oxide residue |

Note: This data is illustrative and based on the expected behavior of similar long-chain aluminum carboxylates.

Differential Thermal Analysis (DTA) for Thermal Event Identification

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. wikipedia.org This method is highly effective for identifying various thermal events such as phase transitions (melting, crystallization), and decomposition. uni-siegen.de When used in conjunction with TGA, DTA provides a more complete picture of the thermal behavior of a substance. eag.com

For this compound, the DTA curve would be expected to show several key features. An endothermic peak at a lower temperature would likely correspond to the melting of the aluminum soap. This is a characteristic feature of metal carboxylates of long-chain fatty acids. rsc.org Following the melting, one or more exothermic peaks would be anticipated at higher temperatures, corresponding to the oxidative decomposition of the organic part of the molecule. researchgate.net The final product of this decomposition in an oxidizing atmosphere is expected to be aluminum oxide.

Illustrative DTA Data for this compound

The table below presents the expected thermal events for this compound as identified by DTA. The peak temperatures can shift with the heating rate.

| Peak Temperature (°C) | Type of Event | Associated Process |

| ~ 120 - 150 | Endothermic | Melting of the aluminum salt |

| ~ 300 - 400 | Exothermic | Onset of oxidative decomposition |

| ~ 400 - 500 | Exothermic | Major oxidative decomposition of the tricosanoate ligand |

Note: This data is illustrative and based on the expected behavior of similar long-chain aluminum carboxylates.

Mechanistic Investigations of Formation and Transformation of Tricosanoic Acid, Aluminium Salt

Kinetic Studies of Salt Formation and Precipitation Processes

The formation of aluminum tricosanoate (B1255869), an aluminum soap, is typically achieved through the reaction of a suitable aluminum source with tricosanoic acid. The manufacturing process for aluminum-based greases and gels must be carefully controlled to produce the desired structure and properties. wordpress.com

Common synthesis routes for metal carboxylates include:

Acid-base reactions: Reacting an aluminum compound like an aluminum alkoxide with the carboxylic acid. wikipedia.org

Protonolysis: The reaction of an organometallic aluminum compound with the carboxylic acid. wikipedia.org

Salt metathesis: The reaction of an aluminum salt with a sodium or other alkali metal salt of tricosanoic acid. wikipedia.org

In industrial practice, particularly for grease production, direct reaction with aluminum hydroxide (B78521) is often not feasible. wordpress.com A common method involves using an aluminum alkoxide, such as aluminum isopropoxide, which is reacted with the carboxylic acid(s) in a base oil at elevated temperatures. wordpress.com For instance, the acids and oil are heated until clear, then the aluminum alkoxide is added, and the temperature is raised to between 195°C and 210°C to drive the reaction to completion. wordpress.com

The precipitation kinetics, while not extensively detailed specifically for aluminum tricosanoate in available literature, can be inferred from studies of similar systems. The precipitation of aluminum compounds like gibbsite is known to have slow kinetics, which can influence the final solid-state structure. econference.io The rate of cooling and mixing following the initial reaction is a critical parameter that governs the formation and aggregation of the soap particles, ultimately defining the structure of the resulting gel or grease. google.com The process involves the initial formation of soap molecules, followed by their organization into crystalline or semi-crystalline fibers and subsequent precipitation to form a network structure.

The kinetics of the precipitation of strengthening phases in aluminum alloys has been characterized using methods like Differential Scanning Calorimetry (DSC), which shows that heating rates affect the peak temperatures of phase formation. mdpi.com A similar approach could be used to study the precipitation kinetics of aluminum tricosanoate from solution under various thermal conditions.

Understanding Gelation and Rheological Modification Mechanisms in Organic Media

Aluminum tricosanoate functions as an effective gelling agent and rheological modifier in organic media, such as lubricating oils, by forming a three-dimensional network structure. biomassmagazine.com This network immobilizes the liquid component through surface tension and other physical forces, transforming the liquid into a semisolid grease. nyelubricants.comnahrainuniv.edu.iq

The mechanism of gelation involves the self-assembly of the aluminum soap molecules. These molecules consist of a polar head (the aluminum carboxylate group) and a long, non-polar hydrocarbon tail (the tricosanoate chain). In a non-polar organic solvent, the soap molecules arrange themselves into crystalline fibers or a network of micelles. This soap structure acts like a sponge, holding the base oil in place. biomassmagazine.com

The properties of the resulting gel are highly dependent on the manufacturing process and the composition of the thickener. wordpress.com For aluminum complex greases, which are formed by reacting the aluminum source with both a primary fatty acid (like stearic acid or tricosanoic acid) and a different complexing acid (often an aromatic acid like benzoic acid), the ratio of these acids is crucial. wordpress.comdtic.mil

Lowering the benzoic acid to fatty acid mole ratio can lower the dropping point and increase thickening efficiency. wordpress.com

The total acid to aluminum mole ratio influences the mechanical stability of the grease. wordpress.com

The table below illustrates how compositional changes in an aluminum complex soap system can affect grease properties, based on findings for similar systems. dtic.mil

| Property | Effect of Increasing Benzoate/Soap Ratio | Effect of Higher Processing Temperature |

| Dropping Point | Generally increases, indicating better high-temperature stability. | Can be advantageous for certain molar ratios (e.g., 2:1) but detrimental for others (e.g., 2:3). |

| Thickening Efficiency | An optimal ratio exists; for example, a 1:3 weight ratio complex provided stiffer consistency than a 1:1 ratio. | Can reduce thickening efficiency if not optimized for the specific formulation. |

| Data derived from studies on aluminum benzoate-soap complex greases. dtic.mil |

The final rheological properties are a result of the fibrous structure created by the soap thickener within the oil. nahrainuniv.edu.iq

Elucidation of Thermal and Oxidative Degradation Mechanisms

The stability of aluminum tricosanoate under thermal and oxidative stress is critical for its performance, especially in high-temperature applications like lubricating greases.

Thermal Degradation Thermal degradation primarily involves the breakdown of the coordination complex. Thermogravimetric analysis (TGA) of similar metal carboxylates shows that decomposition is an endothermic process that occurs in distinct stages. researchgate.net The initial weight loss is often attributed to the loss of any bound water or solvent, followed by the decomposition of the carboxylate itself. researchgate.netunca.edu The process can involve the breaking of the aluminum-oxygen bonds and the cleavage of the long hydrocarbon chain of the tricosanoic acid. nih.gov

Studies on various metal carboxylates indicate that weight loss is often minimal up to 250°C. researchgate.net The decomposition of the carboxylate structure can lead to the formation of metal oxides and acid anhydrides. wikipedia.org Theoretical studies on similar metal-organic complexes show that decomposition can be initiated by the breaking of C-C or metal-ligand bonds, leading to the release of molecules like CO2. nih.gov

The table below presents typical thermal stability data for metal carboxylates, illustrating the parameters used to assess degradation.

| Parameter | Typical Value Range | Significance |

| Decomposition Onset Temperature | > 250 °C | Indicates the start of significant thermal breakdown. |

| Activation Energy (Ea) | 12.0 - 28.4 kJ mol⁻¹ | The energy barrier for the decomposition reaction; higher values imply greater stability. researchgate.net |

| Enthalpy of Activation (ΔH‡) | 8.0 - 14.5 kJ mol⁻¹ | Positive values indicate the endothermic nature of the decomposition process. researchgate.net |

| Order of Rate Constant (k) | 10⁻³ min⁻¹ | Describes the speed of the decomposition reaction at a given temperature. researchgate.net |

| Data derived from thermal stability studies of various metal carboxylates. researchgate.net |

Oxidative Degradation Oxidative degradation occurs when the compound reacts with oxygen. This process is often autocatalytic and is accelerated by heat and the presence of metal catalysts. For aluminum tricosanoate, the primary sites for oxidation are the long hydrocarbon chains. The mechanism likely involves the formation of reactive oxygen species (ROS) that attack the C-H bonds in the tricosanoate tail, leading to the formation of hydroperoxides. acs.org These hydroperoxides are unstable and can decompose to form a variety of smaller, volatile compounds, as well as polymers that can lead to increased viscosity and sludge formation.

While some soap-thickened greases have poor oxidative stability, aluminum soaps are noted for having excellent oxidation resistance. biomassmagazine.comnyelubricants.com This stability can be further enhanced by the addition of antioxidant additives to the formulation. psgraw.com

Mechanisms of Interaction with Co-formulants and Substrate Surfaces

Mechanisms of Interaction with Co-formulants In practical formulations like lubricating greases, aluminum tricosanoate is combined with various additives to enhance specific properties. These co-formulants can interact with the soap thickener network both physically and chemically. nahrainuniv.edu.iq Aluminum complex greases are known to sometimes exhibit structural instabilities when certain additives are introduced. wordpress.com

Physical Interactions: Solid additives like graphite (B72142) or molybdenum disulfide are physically dispersed and held within the soap's fibrous matrix. nahrainuniv.edu.iq

Chemical Interactions: Other additives, such as corrosion inhibitors or extreme pressure (EP) agents, are surface-active. They may compete with the soap itself for adsorption sites on the metal surface being lubricated or interact directly with the polar aluminum carboxylate groups. mdpi.com Such interactions can potentially disrupt the soap's network structure, affecting the grease's mechanical stability and rheological properties. wordpress.com Metal deactivators function by chelating metal ions that would otherwise catalyze oxidation, thereby protecting both the base oil and the thickener. psgraw.com

The table below summarizes the types of interactions between aluminum soap and common grease additives.

| Additive Type | Interaction Mechanism | Potential Effect on Aluminum Soap Structure |

| Antioxidants | Terminate free-radical chains in the bulk oil. psgraw.com | Minimal direct interaction; protects the tricosanoate chain from oxidative breakdown. |

| Corrosion Inhibitors | Adsorb on the metal surface to form a protective film. nahrainuniv.edu.iq | Can compete with the soap for surface sites; may alter the soap network near the substrate. |

| Extreme Pressure (EP) Agents | React with the metal surface under high load/temperature to form a sacrificial layer. mdpi.com | Can interact with the soap structure, potentially affecting stability. wordpress.com |

| Solid Lubricants (e.g., Graphite) | Physically dispersed within the grease matrix. nahrainuniv.edu.iq | Acts as a filler, may reinforce the gel structure at low concentrations. |

| Based on general principles of grease formulation. wordpress.comnahrainuniv.edu.iqpsgraw.commdpi.com |

Mechanisms of Interaction with Substrate Surfaces When used as a boundary lubricant, aluminum tricosanoate forms a protective film on metal surfaces. The mechanism of this interaction is primarily through adsorption. rsc.org The polar aluminum carboxylate head of the molecule has a high affinity for the metal surface, which is typically covered by a thin layer of metal oxide with positively charged sites. nih.govresearchgate.net

This interaction leads to the chemisorption of the soap molecules onto the surface. researchgate.net The long, non-polar tricosanoate tails orient themselves away from the surface, forming a dense, ordered layer. rsc.org This adsorbed film acts as a boundary lubricant, preventing direct metal-to-metal contact, reducing friction, and minimizing wear.

The adsorption process for long-chain carboxylic acids and their salts on stainless steel has been shown to follow a Langmuir-type adsorption isotherm, indicating the formation of a monolayer. nih.govresearchgate.net The interaction is described as an electrostatic attraction between the negatively charged carboxyl groups and the positively charged sites on the metal oxide surface. nih.govresearchgate.net

Advanced Research Applications in Materials Science and Engineering Utilizing Tricosanoic Acid, Aluminium Salt

Rheology Modification and Gelling Systems for Specialized Fluids

The ability of aluminum tricosanoate (B1255869) to form viscous gels in hydrocarbon-based fluids makes it a valuable component in the formulation of specialized fluids for industrial use.

Development of Gelled Hydrocarbon Compositions for Industrial Applications (e.g., well treatment, pipeline treatment)

Gelled hydrocarbon fluids are extensively used in the oil and gas industry for applications such as hydraulic fracturing and wellbore treatments. google.comresearchgate.net The gelling agent increases the viscosity of the hydrocarbon fluid, which allows for the efficient transport of proppant and minimizes fluid loss to the formation. google.com Aluminum salts of long-chain carboxylic acids, such as tricosanoic acid, are effective gelling agents for these purposes. google.com

These gelled fluids are also utilized for pipeline treatments, where their high viscosity can aid in the removal of debris and in the application of pipeline coatings. The thermal stability of the aluminum soap-based gels is a key advantage in these applications, where temperatures can be elevated. ontosight.ai

| Industrial Application | Function of Gelled Hydrocarbon | Role of Tricosanoic Acid, Aluminium Salt |

| Hydraulic Fracturing | Proppant transport, fluid loss control | Gelling agent to increase fluid viscosity |

| Wellbore Treatment | Formation of a temporary barrier, diversion of treatment fluids | Gelling agent to create a stable gel plug |

| Pipeline Treatment | Debris removal, coating application | Viscosifier for efficient cleaning and coating |

Mechanisms of Viscosity Enhancement and Fluid Loss Control in Dispersions

The viscosity enhancement in hydrocarbon fluids gelled with aluminum tricosanoate is attributed to the formation of a three-dimensional network of polymer-like chains. The long hydrocarbon tails of the tricosanoate molecules associate through van der Waals forces, while the aluminum centers can form coordination complexes, creating cross-linked structures. google.com This network entraps the hydrocarbon solvent, leading to a significant increase in viscosity.

The effectiveness of the gelling system can be influenced by the presence of activators, such as difunctional or trifunctional carboxylic acids, which can promote faster gelation. google.com Fluid loss control is achieved as the gel structure physically blocks the pores of the rock formation or pipeline surface, preventing the liquid phase from leaking off. google.com The efficiency of fluid loss control is directly related to the stability and integrity of the gel network.

Nanomaterial Synthesis and Surface Functionalization

The chemical properties of aluminum tricosanoate make it a candidate for use in the burgeoning field of nanomaterial synthesis, both as a precursor and as a stabilizing agent.

Precursor Role in the Solution-Phase Thermolysis of Metal Chalcogenide Nanocrystals (by analogy with other metal-carboxylate precursors)

Solution-phase thermolysis is a common method for synthesizing high-quality metal chalcogenide nanocrystals. rsc.orguark.eduul.ie In this process, metal-organic precursors are decomposed in a high-boiling point solvent to form the desired nanocrystals. nih.gov By analogy with other metal carboxylates, aluminum tricosanoate could serve as a precursor for the synthesis of aluminum-containing nanocrystals or as a co-precursor in the formation of mixed-metal chalcogenide nanoparticles. rsc.orgacademie-sciences.fr The long alkyl chain of the tricosanoate ligand can help to control the reactivity of the aluminum precursor and influence the growth kinetics of the nanocrystals. rsc.org

Exploration as a Capping and Stabilizing Agent for Nanoparticle Growth and Surface Modification

Capping agents play a crucial role in controlling the size, shape, and stability of nanoparticles during and after their synthesis. d-nb.infofrontiersin.orgmdpi.com The tricosanoate ligand, with its long hydrocarbon tail, can adsorb onto the surface of growing nanoparticles, providing steric hindrance that prevents aggregation and controls the final particle size. d-nb.infofrontiersin.org This surface functionalization also enhances the dispersibility of the nanoparticles in non-polar solvents, which is essential for many applications. The use of aluminum tricosanoate as a capping agent could be particularly relevant for the synthesis of aluminum-based nanoparticles or for modifying the surface of other nanomaterials to improve their compatibility with specific matrices. nih.govresearchgate.netmdpi.com

| Nanoparticle Synthesis Role | Mechanism | Potential Outcome |

| Precursor | Thermal decomposition to provide aluminum ions | Formation of aluminum-containing nanocrystals |

| Capping Agent | Adsorption of tricosanoate ligands on nanoparticle surface | Control of nanoparticle size and shape, prevention of aggregation |

| Stabilizing Agent | Steric hindrance from long alkyl chains | Enhanced stability and dispersibility of nanoparticles in solution |

Design and Synthesis of Novel Nanocomposites Incorporating Aluminum Tricosanoate

Nanocomposites are materials that incorporate nanosized particles into a matrix material to achieve enhanced properties. mdpi.comresearchgate.netresearchgate.net Aluminum tricosanoate could be used in the design and synthesis of novel nanocomposites in several ways. It could be used to functionalize the surface of nanoparticles to improve their dispersion and interfacial adhesion within a polymer or ceramic matrix. nih.gov Alternatively, the aluminum tricosanoate itself could be part of the matrix, creating a self-assembled nanocomposite with ordered domains. The development of such nanocomposites could lead to materials with improved mechanical, thermal, or optical properties. mdpi.com

Corrosion Inhibition Mechanisms in Protective Coatings and Additives

The use of organic compounds as corrosion inhibitors for metals like aluminum is a well-established field of study. nanobioletters.com These inhibitors typically function by adsorbing onto the metal surface, forming a protective layer that shields the metal from corrosive environments. nanobioletters.comnih.gov The effectiveness of these organic inhibitors is often linked to the presence of heteroatoms (such as oxygen, nitrogen, or sulfur) and long hydrocarbon chains in their molecular structure. nanobioletters.comresearchgate.net

Long-chain carboxylic acids and their salts are recognized for their role in preventing corrosion. researchgate.netrsc.org Tricosanoic acid, with its 23-carbon chain, is a saturated fatty acid. Its aluminium salt would be expected to exhibit significant hydrophobic properties. When incorporated into rust-preventive formulations, such as coatings or lubricating oils, the long alkyl chain of the tricosanoate molecule would orient away from the metal surface, creating a water-repellent barrier. rsc.orggoogle.com This hydrophobic layer physically blocks the interaction of water and other corrosive agents with the metal surface, thereby inhibiting corrosion.

The general mechanism involves the adsorption of the carboxylate group onto the metal surface. rsc.org This can occur through physical adsorption (physisorption), involving electrostatic interactions, or chemical adsorption (chemisorption), which involves the formation of a coordinate bond between the carboxylate oxygen atoms and the metal atoms on the surface. periodikos.com.brsapub.org For aluminum and its alloys, which naturally form a protective oxide layer, the carboxylate can interact with this layer, enhancing its protective properties. researchgate.net

The table below summarizes the potential contributions of this compound as an anticorrosive additive, based on the known properties of similar long-chain fatty acid salts.

| Property | Contribution to Corrosion Inhibition | Underlying Mechanism |

| Long Hydrocarbon Chain | Forms a hydrophobic, water-repellent barrier on the metal surface. | The non-polar alkyl chains orient away from the metal, preventing contact with water and electrolytes. rsc.org |

| Carboxylate Functional Group | Adsorbs onto the metal surface or its native oxide layer. | The oxygen atoms of the carboxylate group act as active centers for adsorption. nanobioletters.com |

| Film Formation | Creates a thin, protective film that passivates the metal surface. | The adsorbed molecules self-assemble into an organized layer, providing a physical barrier to corrosive species. nih.gov |

The formation of a stable and adherent protective film is crucial for effective corrosion inhibition. researchgate.net For aluminum salts of fatty acids, the interaction begins with the adsorption of the inhibitor molecules onto the aluminum surface. sapub.org The nature of this adsorption can be investigated using various surface analysis techniques and electrochemical methods.

Studies on similar systems, such as stearic acid on aluminum alloys, have shown that the fatty acid reacts with the aluminum surface to form aluminum stearate (B1226849), creating a superhydrophobic protective coating. mdpi.comresearchgate.net The formation of this layer is influenced by factors like temperature, concentration, and the solvent used. mdpi.com It is reasonable to assume that this compound would form a similar protective layer. The long, 23-carbon chain of tricosanoic acid would likely lead to a highly ordered and dense film, further enhancing its barrier properties. rsc.org

The adhesion of this film is primarily due to the chemical bonding between the carboxylate head and the aluminum surface, forming an alumino-phosphonate linkage in the case of phosphonic acids, and likely a similar strong bond for carboxylates. mdpi.com The long alkyl chains can further interact with each other through van der Waals forces, contributing to the stability and density of the protective film. rsc.org

| Aspect of Film Formation | Description | Influencing Factors |

| Adsorption | Initial attachment of tricosanoate molecules to the aluminum surface. | Concentration of the inhibitor, temperature, nature of the corrosive medium. sapub.org |

| Self-Assembly | Organization of adsorbed molecules into a structured film. | The long alkyl chain promotes van der Waals interactions, leading to a more ordered layer. rsc.org |

| Chemical Bonding | Formation of a bond between the carboxylate and the aluminum surface. | Reactivity of the aluminum oxide surface. mdpi.com |

| Hydrophobicity | The exposed alkyl chains create a water-repellent surface. | The length and packing density of the alkyl chains. rsc.org |

Exploration of Catalytic Research Potential

Aluminum compounds are widely recognized for their role as Lewis acid catalysts in a variety of organic reactions. ntu.edu.sgwikipedia.org A Lewis acid is a chemical species that can accept a pair of electrons. wikipedia.org This property allows aluminum-based catalysts to activate substrates, making them more susceptible to nucleophilic attack or other transformations. wikipedia.org

The Lewis acidity of an aluminum compound is influenced by the ligands attached to the aluminum center. In the case of this compound, the carboxylate groups act as ligands. While the long alkyl chains are primarily responsible for its physical properties like solubility and hydrophobicity, the electronic nature of the carboxylate-aluminum bond determines its Lewis acidity.

Aluminum complexes can be used as catalysts in various organic transformations, including Diels-Alder reactions and polymerizations. ntu.edu.sg The aluminum center in this compound could potentially activate carbonyl compounds, for example, by coordinating to the carbonyl oxygen. This would increase the electrophilicity of the carbonyl carbon, facilitating reactions like aldol (B89426) additions or reductions. The bulky nature of the tricosanoate ligands might also introduce steric hindrance, which could be exploited to achieve selectivity in certain reactions.

Whether this compound would be more suitable for heterogeneous or homogeneous catalysis depends on its solubility in the reaction medium. Given its long hydrocarbon chains, it is likely to be soluble in non-polar organic solvents, which would favor its use in homogeneous catalysis . researchgate.net In a homogeneous system, the catalyst is dissolved in the reaction mixture, allowing for good contact with the reactants and potentially higher reaction rates and selectivity. rsc.org

On the other hand, it might be possible to immobilize the aluminum tricosanoate on a solid support, creating a heterogeneous catalyst . This would offer the advantage of easy separation of the catalyst from the reaction products, which is a significant benefit in industrial processes. The long alkyl chains could also facilitate the creation of specific catalytic environments, for instance, by creating a hydrophobic pocket around the active aluminum center.

The potential applications are broad, ranging from polymerization reactions to fine chemical synthesis. The table below outlines some of the potential catalytic applications based on the general reactivity of aluminum-based Lewis acids.

| Catalytic System | Potential Applications | Key Features |

| Homogeneous | Polymerization of olefins, Ring-opening polymerization of lactones, Friedel-Crafts reactions. | Good solubility in non-polar solvents, potentially high activity and selectivity. researchgate.net |

| Heterogeneous | Aldol condensations, Michael additions, Oxidation reactions. | Easy catalyst recovery and recycling, potential for shape and size selectivity. researchgate.net |

Computational and Theoretical Studies of Tricosanoic Acid, Aluminium Salt

Molecular Modeling of Structural Conformations and Aggregation Behavior

Molecular modeling is a powerful tool to investigate the three-dimensional arrangement of atoms in tricosanoic acid, aluminium salt and how individual molecules interact to form larger aggregates. The long hydrocarbon chain of tricosanoic acid, a C23 saturated fatty acid, introduces significant flexibility, leading to a multitude of possible conformations. nih.gov

The aggregation of aluminum soaps is a key determinant of their physical properties, such as their ability to form gels in hydrocarbon solvents. nih.gov Early research suggested that aluminum soaps form polymeric chains with aluminum-oxygen backbones and fatty acid chains extending outwards. royalsocietypublishing.org More recent studies, however, propose a model where aluminum soap molecules form spherical, nano-sized micelles that then aggregate into complex, fractal structures. nih.gov

Computational studies on similar systems, like aluminum carboxylates, have employed molecular dynamics simulations to model the sol-gel transition, a process driven by the aggregation of molecular units. mdpi.com These models can track the formation of networks and predict the resulting microstructure. For this compound, molecular modeling could elucidate the preferred coordination of the aluminum ion with the carboxylate groups of the fatty acids and how these units self-assemble.

Table 1: Representative Parameters from Molecular Modeling of Metal Carboxylates

| Parameter | Description | Typical Values (for analogous systems) |

| Coordination Number | Number of oxygen atoms from carboxylate groups bonded to the aluminum ion. | 4 or 6 |

| Al-O Bond Distance | The average distance between the aluminum ion and the coordinating oxygen atoms. | ~1.8 - 2.0 Å |

| Radius of Gyration (Rg) | A measure of the size of the aggregated structure. | Varies with aggregation state |

| Intermolecular Interaction Energy | The energy associated with the forces between adjacent molecules. | Dependent on solvent and temperature |

Note: The values in this table are illustrative and based on general findings for metal carboxylates, not specific to this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Characteristics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide insights into the nature of the bonding between the aluminum ion and the tricosanoate (B1255869) ligands.

Studies on the interaction of n-alkyl carboxylic acids with oxidized aluminum surfaces using DFT have shown that the carboxylate group can form strong bonds with the aluminum surface. researchgate.net These calculations can determine the adsorption energy, which indicates the stability of the bond, and analyze the charge transfer between the molecule and the metal surface. This is particularly relevant for understanding the performance of aluminum soaps as corrosion inhibitors or in other surface-related applications.

DFT calculations can also elucidate the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting the reactivity of the molecule. For instance, in the context of corrosion inhibition, a high HOMO energy suggests a greater ability to donate electrons to the metal surface, forming a protective layer. journalijbcrr.comsemanticscholar.org

Table 2: Key Parameters from DFT Calculations on Aluminum-Carboxylate Systems

| Parameter | Description | Significance |

| Adsorption Energy (Eads) | The energy released when the carboxylate binds to the aluminum center. | Indicates the strength and stability of the interaction. |

| Bond Dissociation Energy | The energy required to break the Al-O bond. | Relates to the thermal and chemical stability of the compound. |

| Mulliken Charge Distribution | The partial charge on each atom in the molecule. | Reveals the ionic/covalent character of the bonds. |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to the chemical reactivity and stability of the molecule. |

Note: This table presents the types of parameters obtainable from DFT calculations, not specific values for this compound.

Molecular Dynamics Simulations for Intermolecular Interactions and Rheological Behavior

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of the intermolecular interactions that govern its bulk properties, particularly its rheological (flow) behavior.

MD simulations of aluminum carboxylate systems have been used to study the sol-gel process, revealing how changes in concentration and temperature affect the microstructure and viscosity of the material. mdpi.com These simulations can model the formation of a three-dimensional network of aggregated soap molecules, which is responsible for the thickening and gelling properties of aluminum soaps in various formulations.

By analyzing the trajectories of atoms and molecules from an MD simulation, it is possible to calculate various properties, including:

Radial Distribution Functions (RDFs): These describe how the density of surrounding particles varies as a function of distance from a reference particle, providing insight into the local structure.

Mean Squared Displacement (MSD): This can be used to calculate the diffusion coefficient of molecules, indicating their mobility.

Viscosity: This can be calculated using non-equilibrium MD simulations or from equilibrium simulations via the Green-Kubo relations.

Ab initio molecular dynamics, which combines molecular dynamics with electronic structure calculations (often DFT), can be used to study the detailed interactions between carboxylate ions and metal ions in solution, taking into account the explicit role of solvent molecules. nih.govacs.org

Predictive Modeling of Material Performance in Targeted Applications

Predictive modeling, often employing machine learning and other statistical techniques, can be used to establish quantitative structure-property relationships (QSPRs). For this compound, this could involve developing models that predict its performance as a thickening agent, lubricant, or water-repellent based on its molecular characteristics.

In the context of this compound, a predictive model could take as input various molecular descriptors (e.g., chain length of the fatty acid, concentration, temperature) and predict macroscopic properties like viscosity or gel strength. Such models, once developed and validated with experimental data, could significantly accelerate the design of new formulations with desired performance characteristics.

Future Research Directions and Emerging Applications of Tricosanoic Acid, Aluminium Salt

Development of Sustainable and Economically Viable Synthetic Routes

The traditional synthesis of aluminum soaps, including Tricosanoic acid, aluminium salt, often involves energy-intensive processes and the use of precursors that are not environmentally benign. google.comgoogle.com Future research is increasingly focused on developing "green" and economically viable synthetic pathways. A primary objective is the replacement of high-purity aluminum metal or aluminum alkoxides with more sustainable alternatives like aluminum hydroxide (B78521) or even waste-derived aluminum sources. rsc.orgresearchgate.net

The reaction of aluminum hydroxide with carboxylic acids presents a more environmentally friendly route, avoiding the production of alcohol as a byproduct, which is common when using aluminum alkoxides. rsc.orgresearchgate.net Furthermore, exploring the use of bio-based solvents and catalysts derived from renewable sources is a key area of investigation. nih.govresearchgate.net The principles of green chemistry, such as atom economy and the use of less hazardous chemical syntheses, are central to this research. rsc.org

Table 1: Comparison of Synthetic Routes for Aluminum Carboxylates

| Synthetic Route | Precursors | Byproducts | Sustainability Considerations | Economic Viability |

| Traditional (Alkoxide) | Aluminum Alkoxide, Carboxylic Acid | Alcohol | Relies on energy-intensive alkoxide production. | Established but with fluctuating precursor costs. |

| Precipitation | Aluminum Salt, Alkali Soap | Soluble Salts | Generates salt-containing wastewater requiring treatment. | Can be cost-effective but with environmental costs. |

| Direct (Hydroxide) | Aluminum Hydroxide, Carboxylic Acid | Water | More environmentally benign, avoids alcohol byproduct. rsc.orgresearchgate.net | Potentially lower cost due to cheaper aluminum source. |

| Green Synthesis | Bio-based Aluminum Source, Carboxylic Acid | Varies (ideally benign) | Utilizes renewable resources and less hazardous reagents. nih.govresearchgate.net | Emerging, with a focus on process optimization to reduce costs. |

Integration into Advanced Functional Materials for Novel Technologies

The unique properties of this compound, such as its high thermal stability and lubricity, make it a candidate for integration into a variety of advanced functional materials. ontosight.ai Research is moving beyond its traditional use as a thickener towards applications in smart coatings, sensors, and high-performance composites.

In the realm of smart coatings, long-chain aluminum carboxylates can be incorporated to impart hydrophobicity and corrosion resistance. mdpi.com The formation of a self-assembled layer of aluminum stearate (B1226849) on an aluminum alloy surface has been shown to create a superhydrophobic coating, a principle that could be extended to this compound for enhanced durability and water repellency. mdpi.com Furthermore, the potential for these compounds to be part of pH-triggered release microcapsules in self-healing coatings is an exciting area of exploration. nasa.gov

The development of novel nanosized aluminum carboxylates opens up possibilities for their use as nanofillers in polymer composites. nih.govacs.orgresearchgate.netresearchgate.net These nanofillers can improve the mechanical properties and thermal stability of the polymer matrix. nih.gov For instance, the modification of γ-alumina nanoparticles with long-chain carboxylic acids has been shown to enhance the mechanical strength of polysulfone nanocomposites. nih.gov

The field of metal-organic frameworks (MOFs) also presents opportunities for aluminum carboxylates. While much of the research has focused on dicarboxylates, the principles of creating porous structures with high surface areas for applications in gas storage and catalysis could potentially be adapted for long-chain monocarboxylates. researchgate.netacademie-sciences.fr

Exploration of Synergistic Effects with Other Additives in Complex Formulations

This compound is rarely used in isolation. In most industrial applications, it is part of a complex formulation containing various other additives. A key area of future research is the systematic exploration of synergistic effects between aluminum tricosanoate (B1255869) and other components to achieve enhanced performance that exceeds the sum of the individual parts.

In the plastics industry, aluminum soaps can act as acid scavengers, lubricants, and processing aids. Investigating the synergistic effects of aluminum tricosanoate with other stabilizers, plasticizers, and fillers can lead to the development of polymer composites with improved processing characteristics and long-term durability. The use of multiple aluminum soaps with different chain lengths has been shown to improve the viscosity stability of lubricating oils, suggesting that blends including aluminum tricosanoate could offer unique performance benefits. google.com

Table 2: Potential Synergistic Effects of this compound with Other Additives

| Application Area | Additive Class | Potential Synergistic Effect |

| Lubricants | Extreme Pressure (EP) Additives | Enhanced load-carrying capacity and wear resistance. researchgate.netmdpi.com |

| Anti-Wear (AW) Agents | Formation of more robust tribofilms for reduced friction. | |

| Antioxidants | Improved thermal and oxidative stability of the grease. | |

| Polymers | Heat Stabilizers | Increased long-term thermal stability of the polymer. |

| Plasticizers | Improved processing and flexibility of the final product. | |

| Fillers | Enhanced dispersion and mechanical reinforcement. | |

| Coatings | Corrosion Inhibitors | Formation of a more effective barrier against corrosive agents. |

| Pigments | Improved pigment dispersion and coating uniformity. |

Interdisciplinary Research Approaches for Expanded Application Domains

The full potential of this compound will likely be unlocked through interdisciplinary research that combines expertise from chemistry, materials science, engineering, and biology. This collaborative approach can lead to the discovery of novel applications in fields beyond the traditional uses of aluminum soaps.

In the biomedical field, the biocompatibility of aluminum carboxylates makes them interesting candidates for drug delivery systems and as components in medical devices. ontosight.ainih.gov Research into the modification of nanoparticle surfaces with long-chain carboxylic acids for biocompatible nanocomposites highlights a promising direction. nih.gov The use of chitosan-aluminum oxide nanocomposites as green catalysts also points towards the potential for developing novel biocompatible materials. mdpi.com

The intersection of nanotechnology and materials science offers another fertile ground for interdisciplinary research. The synthesis of carboxylate-alumoxane nanoparticles and their application as inhibitors for asphaltene precipitation in the oil industry is an example of how fundamental materials chemistry can address complex industrial challenges. nih.govacs.orgresearchgate.net

Furthermore, the application of machine learning and computational modeling can accelerate the discovery and optimization of new formulations containing this compound. acs.org By predicting the properties and performance of different material combinations, these computational tools can guide experimental work and reduce the time and cost of product development.

Q & A

Q. How is aluminium tricosanoate synthesized, and what stoichiometric considerations are critical for reproducibility?

Synthesis typically involves reacting tricosanoic acid with aluminium hydroxide or oxide under controlled pH conditions. The reaction follows the general equation:

Key factors include maintaining a neutral to slightly alkaline pH to avoid aluminium hydroxide precipitation , using anhydrous solvents to prevent hydrolysis, and ensuring a 3:1 molar ratio of tricosanoic acid to aluminium. Characterization via FT-IR (to confirm carboxylate-Al bonds) and elemental analysis is recommended .

Q. What validated methods are used to quantify tricosanoic acid and its aluminium salt in complex matrices?

Gas chromatography-flame ionization detection (GC-FID) with internal standards (e.g., tridecanoic acid or deuterated analogues) is widely used. For lipid-rich samples, prior extraction via the Bligh & Dyer method (chloroform:methanol:water, 1:2:0.8 v/v) ensures high recovery rates (>80%) . Calibration curves should span 0.09–5.40 μg/mg, with intra-day RSD <12% for reproducibility . For aluminium quantification, ICP-MS after acid digestion (e.g., HNO₃:HClO₄, 3:1) is preferred .

Advanced Research Questions

Q. How do pH-dependent solubility properties of aluminium tricosanoate impact experimental design in aqueous systems?

Aluminium salts exhibit pH-sensitive solubility due to Al³⁺ hydrolysis. Below pH 4.5, aluminium tricosanoate dissociates into Al³⁺ and tricosanoate anions, while above pH 6.5, insoluble Al(OH)₃ forms . To mitigate precipitation in aqueous studies:

- Use buffered systems (pH 4.5–5.5) with citrate or acetate buffers to stabilize Al³⁺.

- For lipid-phase studies, employ non-polar solvents (e.g., hexane) to maintain salt integrity.

Q. What methodological steps ensure reproducibility in lipid extraction and fatty acid analysis involving aluminium tricosanoate?

- Extraction: Compare Bligh & Dyer (rapid, 10-minute protocol) vs. Folch (chloroform:methanol 2:1, higher lipid recovery) for matrix-specific optimization.

- Derivatization: Methylate fatty acids using BF₃-methanol (60°C, 1 hr) to enhance GC volatility .

- Quality Control: Include recovery tests (e.g., spiked tricosanoic acid at 0.09–5.40 μg/mg) and validate with inter-laboratory trials to address RSD variability (intra-day: 3–12%, inter-day: 5–13%) .

Q. How can researchers address gaps in toxicity data for aluminium tricosanoate, particularly regarding chronic exposure?

Current SDS data lack neurotoxicity and bioaccumulation profiles . Proposed studies:

- In vitro: Use SH-SY5Y neuronal cells to assess neurotoxicity (MTT assay, LC₅₀) at 1–100 μM doses.

- In vivo: Rodent models (OECD 452) with 90-day oral exposure (0.1–10 mg/kg/day), focusing on aluminium accumulation in brain/bone via ICP-MS .

- Ecotoxicity: Evaluate soil mobility (OECD 106) and biodegradability (OECD 301F) to model environmental persistence .

Methodological Notes

- Key Challenges: Aluminium’s affinity for oxygen donors (e.g., carboxylates) necessitates rigorous control of competing ligands (e.g., phosphates) in biological assays .

- Advanced Tools: Molecular dynamics simulations can model aluminium tricosanoate’s behavior in lipid bilayers, complementing experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products